5-Methylisoxazole-3-carbonitrile
Overview
Description
5-Methylisoxazole-3-carbonitrile: is a heterocyclic compound with the molecular formula C5H4N2O . It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Scientific Research Applications
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets through various mechanisms, depending on the specific structure of the derivative and the target .
Biochemical Pathways
Isoxazole derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.46, indicating its lipophilicity .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylisoxazole-3-carbonitrile. For instance, the compound’s yield was found to be strongly dependent on the nature of the solvent used in its synthesis . The yields were noticeably lower in aprotic solvents (benzene, acetonitrile) than in protic solvents (methanol, ethanol, butanol) .
Biochemical Analysis
Biochemical Properties
5-Methylisoxazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in inflammatory responses, thereby impacting cell signaling pathways related to inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the compound’s metabolism can impact metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the eco-friendly methods involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles.
Catalyst-Free Synthesis: Another efficient method is the catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine.
Industrial Production Methods:
- Industrial production often employs metal-catalyzed reactions, such as using copper (I) or ruthenium (II) as catalysts for the (3 + 2) cycloaddition reaction . due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Catalysts: Copper (I) and ruthenium (II) are often used in cycloaddition reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of this compound .
Comparison with Similar Compounds
5-Phenylisoxazole-3-carbohydrazide: This compound is similar in structure but has different functional groups, leading to different chemical properties and applications.
3,5-Disubstituted Isoxazoles: These compounds have substitutions at both the 3 and 5 positions of the isoxazole ring, which can significantly alter their reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)7-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPIMYCMWLOEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640177 | |
Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57351-99-2 | |
Record name | 5-Methyl-1,2-oxazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylisoxazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.